

4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-ethoxy-2-fluorobenzene

Cat. No.: B050460

[Get Quote](#)

An In-depth Overview of a Key Synthetic Building Block in Medicinal Chemistry

Abstract

4-Bromo-1-ethoxy-2-fluorobenzene is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a plausible synthesis protocol, and the potential applications of **4-Bromo-1-ethoxy-2-fluorobenzene** in drug discovery and development.

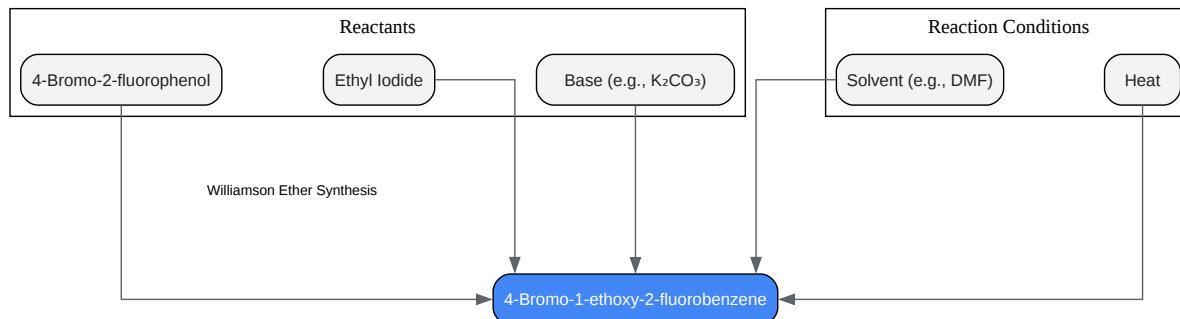
Commercial Availability

4-Bromo-1-ethoxy-2-fluorobenzene is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale synthetic endeavors. Leading suppliers include Echemi (on behalf of HANGZHOU LEAP CHEM CO., LTD.), Oakwood Chemical, and BLDpharm.^[1] The typical purity offered is ≥95-99%.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-1-ethoxy-2-fluorobenzene** is presented in Table 1. It is important to note that some of the available data is predicted rather than experimentally determined.

Table 1: Physicochemical Properties of **4-Bromo-1-ethoxy-2-fluorobenzene**


Property	Value	Source
CAS Number	115467-08-8	[1] [2]
Molecular Formula	C ₈ H ₈ BrFO	[1] [2]
Molecular Weight	219.05 g/mol	[2]
Appearance	Powder or liquid	[1]
Boiling Point	233.4 ± 20.0 °C (Predicted)	[1] [2]
Density	1.457 ± 0.06 g/cm ³ (Predicted)	[1] [2]
Flash Point	114.0 ± 6.0 °C (Predicted)	[1] [2]
Refractive Index	1.514 (Predicted)	[1] [2]
XLogP3	3.69	[1]

Synthesis

A highly plausible and commonly employed method for the synthesis of **4-Bromo-1-ethoxy-2-fluorobenzene** is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthetic Pathway

The synthesis of **4-Bromo-1-ethoxy-2-fluorobenzene** can be achieved by reacting 4-bromo-2-fluorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Bromo-1-ethoxy-2-fluorobenzene**.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol based on general procedures for the Williamson ether synthesis.

Materials:

- 4-bromo-2-fluorophenol (1.0 eq)
- Ethyl iodide (1.2 eq)
- Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol.

- Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the phenol.
- Add anhydrous potassium carbonate to the solution.
- Stir the suspension vigorously for 15-20 minutes at room temperature.
- Slowly add ethyl iodide to the reaction mixture.
- Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **4-Bromo-1-ethoxy-2-fluorobenzene**.

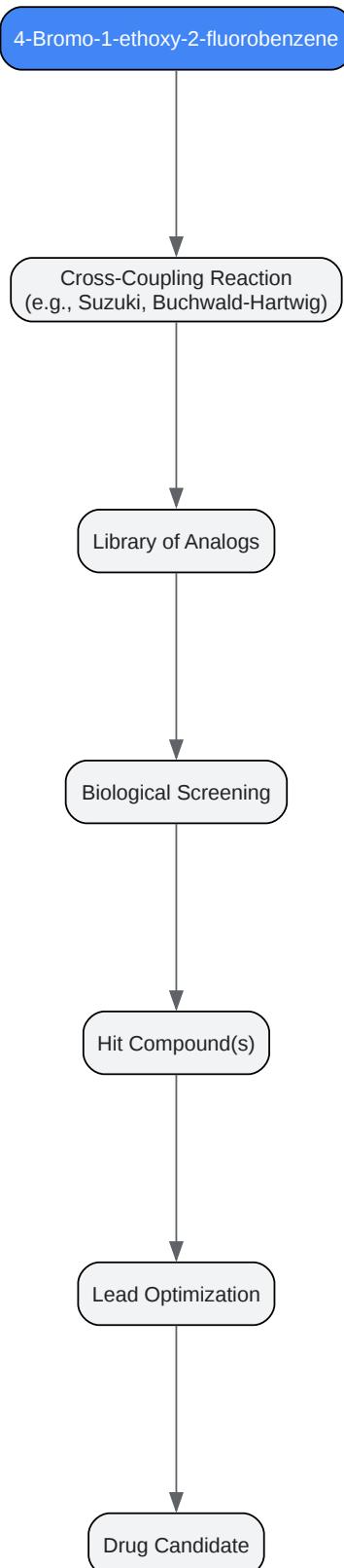
Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **4-Bromo-1-ethoxy-2-fluorobenzene** is not readily available in the searched literature, a prediction of the key spectral features can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **4-Bromo-1-ethoxy-2-fluorobenzene**

Technique	Predicted Features
¹ H NMR	Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. An upfield quartet (2H, -OCH ₂ CH ₃) and a triplet (3H, -OCH ₂ CH ₃).
¹³ C NMR	Signals for eight distinct carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant.
IR	Aromatic C-H stretching (~3100-3000 cm ⁻¹), C-O-C stretching (~1250 cm ⁻¹), and C-Br and C-F stretching in the fingerprint region.
MS (EI)	A molecular ion peak (M ⁺) and a prominent M+2 peak of similar intensity due to the presence of bromine. Fragmentation patterns corresponding to the loss of the ethyl group and other fragments.

Applications in Drug Discovery and Development


Halogenated aromatic compounds, such as **4-Bromo-1-ethoxy-2-fluorobenzene**, are crucial building blocks in medicinal chemistry. The presence of fluorine and bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

- Fluorine: The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.^[3]
- Bromine: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents. This is a key strategy in the exploration of structure-activity relationships (SAR) during lead optimization.

While specific examples of the use of **4-Bromo-1-ethoxy-2-fluorobenzene** in the synthesis of marketed drugs were not identified in the search, its structural motifs are present in various

pharmaceutical intermediates. For instance, similar bromo- and ethoxy-substituted phenyl compounds are used in the synthesis of drugs like Dapagliflozin.[\[4\]](#)

The logical workflow for utilizing **4-Bromo-1-ethoxy-2-fluorobenzene** in a drug discovery program would typically involve its use as a scaffold for the synthesis of a library of compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for drug discovery using **4-Bromo-1-ethoxy-2-fluorobenzene**.

Conclusion

4-Bromo-1-ethoxy-2-fluorobenzene is a commercially available and synthetically versatile building block with significant potential in the field of drug discovery and materials science. Its straightforward synthesis via Williamson etherification and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of novel and complex molecules. Further research into its applications is warranted to fully explore its potential in the development of new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050460#commercial-availability-of-4-bromo-1-ethoxy-2-fluorobenzene\]](https://www.benchchem.com/product/b050460#commercial-availability-of-4-bromo-1-ethoxy-2-fluorobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com